Cas no 1523345-40-5 (1-2-(1,3-dimethyl-1H-pyrazol-5-yl)ethylpiperazine)

1-2-(1,3-Dimethyl-1H-pyrazol-5-yl)ethylpiperazine is a specialized heterocyclic compound featuring a piperazine core linked to a 1,3-dimethylpyrazole moiety. This structure imparts unique reactivity and versatility, making it valuable in pharmaceutical and agrochemical synthesis. The presence of both piperazine and pyrazole functionalities enhances its potential as a building block for bioactive molecules, particularly in the development of receptor-targeting agents. Its well-defined molecular architecture ensures consistent performance in complex reactions, while the dimethyl substitution on the pyrazole ring contributes to stability and controlled reactivity. This compound is particularly useful in medicinal chemistry for designing novel therapeutic candidates with optimized pharmacokinetic properties.
1-2-(1,3-dimethyl-1H-pyrazol-5-yl)ethylpiperazine structure
1523345-40-5 structure
Product Name:1-2-(1,3-dimethyl-1H-pyrazol-5-yl)ethylpiperazine
CAS No:1523345-40-5
MF:C11H20N4
MW:208.303301811218
CID:6416543
PubChem ID:82611845
Update Time:2025-10-29

1-2-(1,3-dimethyl-1H-pyrazol-5-yl)ethylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-2-(1,3-dimethyl-1H-pyrazol-5-yl)ethylpiperazine
    • 1-[2-(1,3-dimethyl-1H-pyrazol-5-yl)ethyl]piperazine
    • EN300-1781320
    • 1523345-40-5
    • Inchi: 1S/C11H20N4/c1-10-9-11(14(2)13-10)3-6-15-7-4-12-5-8-15/h9,12H,3-8H2,1-2H3
    • InChI Key: DWWBERARTOVWPO-UHFFFAOYSA-N
    • SMILES: N1(CCC2=CC(C)=NN2C)CCNCC1

Computed Properties

  • Exact Mass: 208.16879665g/mol
  • Monoisotopic Mass: 208.16879665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 33.1Ų

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Additional information on 1-2-(1,3-dimethyl-1H-pyrazol-5-yl)ethylpiperazine

Recent Advances in the Study of 1-2-(1,3-dimethyl-1H-pyrazol-5-yl)ethylpiperazine (CAS: 1523345-40-5)

The compound 1-2-(1,3-dimethyl-1H-pyrazol-5-yl)ethylpiperazine (CAS: 1523345-40-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole-piperazine hybrid structure, has shown promising potential in various therapeutic applications, including central nervous system (CNS) disorders and oncology. Recent studies have focused on elucidating its pharmacological properties, mechanism of action, and potential clinical applications.

One of the key areas of investigation has been the compound's interaction with neurotransmitter receptors. Preliminary data suggest that 1-2-(1,3-dimethyl-1H-pyrazol-5-yl)ethylpiperazine exhibits selective affinity for serotonin and dopamine receptors, making it a candidate for the treatment of mood disorders such as depression and anxiety. In vitro studies have demonstrated its ability to modulate receptor activity with high specificity, reducing the likelihood of off-target effects commonly associated with similar compounds.

In addition to its CNS applications, recent research has explored the compound's potential in oncology. A 2023 study published in the Journal of Medicinal Chemistry reported that 1-2-(1,3-dimethyl-1H-pyrazol-5-yl)ethylpiperazine exhibits inhibitory effects on certain kinase enzymes involved in tumor proliferation. The study utilized a combination of molecular docking simulations and cell-based assays to validate these findings, highlighting the compound's potential as a scaffold for developing novel kinase inhibitors.

Another notable advancement is the optimization of the compound's pharmacokinetic profile. Researchers have developed several derivatives of 1-2-(1,3-dimethyl-1H-pyrazol-5-yl)ethylpiperazine to enhance its bioavailability and metabolic stability. These modifications have been guided by structure-activity relationship (SAR) studies, which have identified key functional groups responsible for its biological activity. The improved derivatives show prolonged half-lives and reduced hepatic clearance in preclinical models, suggesting their suitability for oral administration in clinical settings.

Despite these promising developments, challenges remain in the translation of 1-2-(1,3-dimethyl-1H-pyrazol-5-yl)ethylpiperazine from bench to bedside. Current research is addressing issues such as dose-dependent toxicity and potential drug-drug interactions. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance the compound through preclinical and clinical trials, with the goal of establishing its safety and efficacy in humans.

In conclusion, 1-2-(1,3-dimethyl-1H-pyrazol-5-yl)ethylpiperazine (CAS: 1523345-40-5) represents a versatile and pharmacologically active molecule with broad therapeutic potential. Ongoing research continues to uncover its mechanisms of action and optimize its properties for clinical use. The compound's unique structural features and biological activities position it as a valuable candidate for further development in the fields of neuroscience and oncology.

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